molecular formula C13H12N2O2 B14439377 1,2-Benzenediol, 4-[(4-methylphenyl)azo]- CAS No. 76525-00-3

1,2-Benzenediol, 4-[(4-methylphenyl)azo]-

Katalognummer: B14439377
CAS-Nummer: 76525-00-3
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: SJLFUFJPKLZVQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Benzenediol, 4-[(4-methylphenyl)azo]-: is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzenediol, 4-[(4-methylphenyl)azo]- typically involves the diazotization of 4-methyl aniline followed by coupling with 1,2-benzenediol. The reaction conditions generally include:

    Diazotization: 4-methyl aniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 1,2-benzenediol in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Benzenediol, 4-[(4-methylphenyl)azo]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The hydroxyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

1,2-Benzenediol, 4-[(4-methylphenyl)azo]- has several scientific research applications, including:

    Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and as a chemical intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 1,2-Benzenediol, 4-[(4-methylphenyl)azo]- involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with biological molecules. The hydroxyl groups on the benzene ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

    4-Methylcatechol: A derivative of catechol with a methyl group at the 4-position.

    3,4-Dihydroxytoluene: Another catechol derivative with hydroxyl groups at the 3 and 4 positions.

    Homocatechol: A catechol derivative with various alkyl substitutions.

Uniqueness: 1,2-Benzenediol, 4-[(4-methylphenyl)azo]- is unique due to the presence of the azo group, which imparts distinct chemical and physical properties. The azo group allows for the formation of vivid colors, making the compound useful as a dye. Additionally, the combination of the azo group with the catechol structure provides unique reactivity and potential biological activities not seen in other similar compounds.

Eigenschaften

CAS-Nummer

76525-00-3

Molekularformel

C13H12N2O2

Molekulargewicht

228.25 g/mol

IUPAC-Name

4-[(4-methylphenyl)diazenyl]benzene-1,2-diol

InChI

InChI=1S/C13H12N2O2/c1-9-2-4-10(5-3-9)14-15-11-6-7-12(16)13(17)8-11/h2-8,16-17H,1H3

InChI-Schlüssel

SJLFUFJPKLZVQC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.